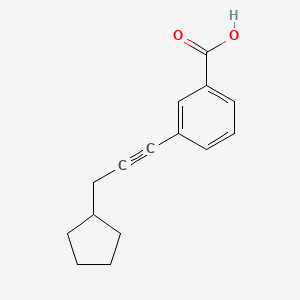
3-(3-Cyclopentylprop-1-ynyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Cyclopentylprop-1-ynyl)benzoic acid is an organic compound with the molecular formula C15H16O2 It is a derivative of benzoic acid, where the hydrogen atom on the benzene ring is substituted with a 3-cyclopentylprop-1-ynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Cyclopentylprop-1-ynyl)benzoic acid typically involves the following steps:
Alkyne Formation: The initial step involves the formation of the alkyne group. This can be achieved through the reaction of cyclopentyl bromide with a suitable acetylene derivative under basic conditions.
Coupling Reaction: The alkyne is then coupled with a benzoic acid derivative using a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling. The reaction conditions typically include a palladium catalyst, a copper co-catalyst, and an appropriate base in an inert atmosphere.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Cyclopentylprop-1-ynyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used.
Major Products
Oxidation: Formation of cyclopentyl ketones or carboxylic acids.
Reduction: Formation of cyclopentyl alkenes or alkanes.
Substitution: Formation of halogenated or nitrated benzoic acid derivatives.
Scientific Research Applications
3-(3-Cyclopentylprop-1-ynyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Cyclopentylprop-1-ynyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The alkyne group can form covalent bonds with active site residues, leading to enzyme inhibition. The benzene ring can participate in π-π interactions with aromatic residues in protein binding sites, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Cyclopentylprop-1-ynyl)benzoic acid
- This compound derivatives
- Other benzoic acid derivatives with alkyne groups
Uniqueness
This compound is unique due to the presence of the cyclopentylprop-1-ynyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H16O2 |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
3-(3-cyclopentylprop-1-ynyl)benzoic acid |
InChI |
InChI=1S/C15H16O2/c16-15(17)14-10-4-9-13(11-14)8-3-7-12-5-1-2-6-12/h4,9-12H,1-2,5-7H2,(H,16,17) |
InChI Key |
AWJGXQNNMGDRPY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CC#CC2=CC(=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















